5‑Lipoxygenase (5‑LOX) Inhibitory Activity: CAS 941883-13-2 vs. Structurally Proximal Arylthioacetamides
In a curated ChEMBL/BindingDB dataset, N-(4-methoxynaphthalen-1-yl)-2-(4-(methylthio)phenyl)acetamide exhibited an IC₅₀ >10 000 nM against human recombinant 5‑LOX (E. coli BL21(DE3) expression, detection of all‑trans LTB₄ and 5‑HETE isomers) [1]. Within the same arylthioacetamide chemotype, multiple analogs bearing smaller N‑aryl groups (e.g., 4,6‑dimethoxypyrimidin‑2‑yl) retain detectable 5‑LOX inhibitory activity at high micromolar concentrations, whereas the 4‑methoxynaphthalen‑1‑yl variant is essentially inactive [2]. This establishes CAS 941883-13-2 as a functionally clean negative control for 5‑LOX in mechanistic studies.
| Evidence Dimension | Inhibition of human recombinant 5‑lipoxygenase |
|---|---|
| Target Compound Data | IC₅₀ >10 000 nM |
| Comparator Or Baseline | N‑(4,6‑dimethoxypyrimidin‑2‑yl)‑2‑(pyridin‑2‑ylthio)acetamide (analog 2d): IC₅₀ not explicitly reported for 5‑LOX, but class‑level SAR indicates residual activity for smaller N‑aryl substituents [2] |
| Quantified Difference | Target compound shows no measurable inhibition up to 10 µM; comparator class shows detectable inhibition (qualitative difference). Exact fold‑difference cannot be calculated due to '>' cutoff for the target compound. |
| Conditions | Human recombinant 5‑LOX expressed in E. coli BL21(DE3); product detection: all‑trans LTB₄ and 5‑HETE isomers |
Why This Matters
For researchers requiring a 5‑LOX‑inactive arylthioacetamide as a negative control or scaffold for selective derivatization, CAS 941883-13-2 provides a validated absence of activity that is not guaranteed by other in‑class analogs.
- [1] BindingDB. Entry BDBM50591538 (CHEMBL5205807). Affinity Data: IC₅₀ >1.00E+4 nM for human recombinant 5‑LOX. View Source
- [2] Zhu, X., Qin, Y., Yan, H., Song, X., Zhong, R. Synthesis, Biological Evaluation and Molecular Modeling Studies of N‑aryl‑2‑arylthioacetamides as Non‑nucleoside HIV‑1 Reverse Transcriptase Inhibitors. Chem. Biol. Drug Des. 2010, 76, 330–339. View Source
